molecular formula C20H30N2O3S B11333143 N-cyclohexyl-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-cyclohexyl-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11333143
M. Wt: 378.5 g/mol
InChI Key: XXGBMZJSZOSZBI-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C19H28N2O3S. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the reaction of cyclohexylamine with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding amines .

Scientific Research Applications

N-CYCLOHEXYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOHEPTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-CYCLOHEXYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

N-CYCLOHEXYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of N-CYCLOHEXYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H30N2O3S

Molecular Weight

378.5 g/mol

IUPAC Name

N-cyclohexyl-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H30N2O3S/c1-16-6-5-7-17(14-16)15-26(24,25)22-12-10-18(11-13-22)20(23)21-19-8-3-2-4-9-19/h5-7,14,18-19H,2-4,8-13,15H2,1H3,(H,21,23)

InChI Key

XXGBMZJSZOSZBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCC3

Origin of Product

United States

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